molecular formula C23H22N4O2S B11667967 N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}-4-methylbenzenesulfonamide

Cat. No.: B11667967
M. Wt: 418.5 g/mol
InChI Key: QDJLSNLGKDNZRB-UHFFFAOYSA-N
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Description

N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoxaline core, which is a bicyclic aromatic system, and is substituted with a dimethylphenylamino group and a methylbenzenesulfonamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of Dimethylphenylamino Group: The dimethylphenylamino group can be introduced via nucleophilic substitution reactions, where an appropriate dimethylphenylamine is reacted with the quinoxaline intermediate.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced quinoxaline derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-FLUOROBENZENE-1-SULFONAMIDE
  • N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-3-METHYLBENZENE-1-SULFONAMIDE

Uniqueness

N-{3-[(3,4-DIMETHYLPHENYL)AMINO]QUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methyl group on the benzene ring and the dimethylphenylamino group on the quinoxaline core differentiates it from other similar compounds, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C23H22N4O2S

Molecular Weight

418.5 g/mol

IUPAC Name

N-[3-(3,4-dimethylanilino)quinoxalin-2-yl]-4-methylbenzenesulfonamide

InChI

InChI=1S/C23H22N4O2S/c1-15-8-12-19(13-9-15)30(28,29)27-23-22(24-18-11-10-16(2)17(3)14-18)25-20-6-4-5-7-21(20)26-23/h4-14H,1-3H3,(H,24,25)(H,26,27)

InChI Key

QDJLSNLGKDNZRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=C(C=C4)C)C

Origin of Product

United States

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